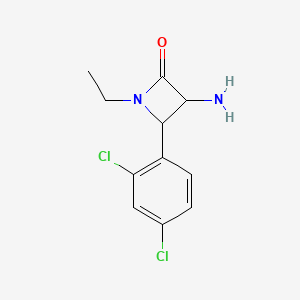![molecular formula C13H11ClN4 B11855849 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 651358-63-3](/img/structure/B11855849.png)
6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted malonate, followed by chlorination and amination reactions .
Cyclization: The initial step involves the cyclization of diethyl malonate with allyl bromide to form a six-membered ring.
Chlorination: The intermediate product is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated intermediate undergoes amination to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer therapy.
Biological Research: The compound is used in studies related to cell signaling pathways and protein interactions.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibition properties but differ in their selectivity and potency.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are used in similar applications.
Uniqueness
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain kinases . This makes it a valuable compound for targeted cancer therapy and other medicinal applications .
Propriétés
Numéro CAS |
651358-63-3 |
|---|---|
Formule moléculaire |
C13H11ClN4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4/c14-11-10-7-9(6-8-4-2-1-3-5-8)16-12(10)18-13(15)17-11/h1-5,7H,6H2,(H3,15,16,17,18) |
Clé InChI |
AQTGZHWGAMBTJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)



![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
